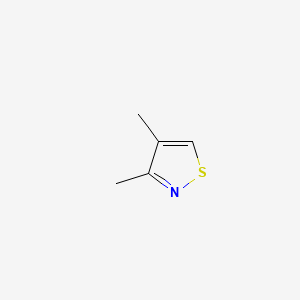

3,4-Dimethylisothiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-1,2-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-4-3-7-6-5(4)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLICQMSZRKFIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSN=C1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341677 | |

| Record name | 3,4-Dimethylisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27330-46-7 | |

| Record name | 3,4-Dimethylisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,4 Dimethylisothiazole and Its Precursors

Strategic Approaches to the Isothiazole (B42339) Ring System Construction

The assembly of the isothiazole ring can be achieved through various strategic disconnections of the target molecule, leading to a range of synthetic approaches. These strategies primarily involve the formation of the key nitrogen-sulfur bond and the carbon-carbon bonds of the heterocyclic ring.

Cyclization Reactions Involving Sulfur and Nitrogen Synthons

A fundamental approach to isothiazole synthesis involves the cyclization of a linear precursor that already contains the requisite carbon, nitrogen, and sulfur atoms in the correct sequence. These methods are advantageous as they can offer a high degree of control over the final substitution pattern. One common strategy involves the oxidative cyclization of γ-imino thiols or their equivalents. In this approach, a suitable four-carbon backbone with a nitrogen and a sulfur atom at the 1- and 2-positions, respectively, undergoes an intramolecular cyclization with concomitant oxidation to form the aromatic isothiazole ring.

Another important cyclization strategy utilizes α,β-unsaturated ketones or aldehydes as starting materials. These are reacted with a source of sulfur and ammonia to construct the isothiazole ring. For instance, the reaction of an appropriately substituted α,β-unsaturated carbonyl compound with elemental sulfur and ammonia or an ammonia equivalent can lead to the formation of the desired isothiazole derivative. The regioselectivity of this reaction is often dependent on the nature of the substituents on the starting unsaturated system.

A key method involves the reaction of enamines with a sulfur source and an oxidizing agent. The enamine provides the C-C-N fragment, while the sulfur source, often elemental sulfur or a sulfur halide, provides the sulfur atom. The subsequent cyclization and oxidation steps lead to the formation of the isothiazole ring.

| Starting Material Type | Reagents | Key Transformation | Ref. |

| γ-Imino thiols | Oxidizing agent (e.g., I₂, H₂O₂) | Oxidative S-N bond formation | |

| α,β-Unsaturated ketones | Sulfur, Ammonia source | Condensation and cyclization | |

| Enamines | Sulfur source, Oxidizing agent | Cyclization and aromatization |

(3+2)-Heterocyclization and Related Annulation Methods

(3+2)-Heterocyclization, also known as 1,3-dipolar cycloaddition, represents a powerful and convergent approach to the synthesis of five-membered heterocycles, including isothiazoles. In this strategy, a three-atom component (the 1,3-dipole) reacts with a two-atom component (the dipolarophile) to form the heterocyclic ring in a single step. For the synthesis of isothiazoles, this typically involves the reaction of a nitrile sulfide with an alkyne. The nitrile sulfide acts as the N-S synthon, while the alkyne provides the C3-C4-C5 fragment of the isothiazole ring. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the nitrile sulfide and the alkyne.

Annulation methods, which involve the formation of a new ring onto an existing molecular scaffold, are also employed for the synthesis of isothiazoles. These methods can be particularly useful for constructing fused isothiazole systems. A common (3+2) annulation approach involves the reaction of a compound containing a C-C-N fragment with a synthon that provides the S-C unit.

| Dipole/Synthon 1 | Dipolarophile/Synthon 2 | Reaction Type | Resulting Isothiazole |

| Nitrile Sulfide (R-C≡N⁺-S⁻) | Alkyne (R'-C≡C-R'') | 1,3-Dipolar Cycloaddition | 3,4,5-Trisubstituted Isothiazole |

| Enamine | Sulfur dihalide (SCl₂) | (3+2) Annulation | Substituted Isothiazole |

Ring-Closure Methods Utilizing Pre-functionalized Carbon Scaffolds

This strategy involves the use of a carbon backbone that is already functionalized with groups that can be readily converted into the nitrogen and sulfur atoms of the isothiazole ring. A classic example is the Hantzsch thiazole (B1198619) synthesis, which, while primarily used for thiazoles, can be adapted for isothiazoles under certain conditions. More specific to isothiazoles is the use of β-thioxo amides or β-enaminothiones as precursors. These compounds contain the S-C-C-C-N skeleton and can undergo intramolecular cyclization, often through oxidation or dehydration, to form the isothiazole ring.

For instance, the oxidative cyclization of β-enaminothiones using reagents like iodine or hydrogen peroxide is a well-established method for the synthesis of various isothiazole derivatives. The substitution pattern of the resulting isothiazole is directly determined by the substituents on the starting β-enaminothione.

Targeted Synthesis of 3,4-Dimethylisothiazole: Specific Protocols

The general strategies outlined above can be tailored for the specific synthesis of this compound. This requires the careful selection of starting materials that will introduce methyl groups at the C3 and C4 positions of the isothiazole ring.

Multi-component Reactions for Direct Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules like this compound. A potential MCR for the synthesis of this compound could involve the reaction of butan-2-one, a source of sulfur, an ammonia source, and an oxidizing agent.

A three-component reaction of enaminoesters, sulfur, and a suitable third component has been reported for the synthesis of isothiazoles. researchgate.net By selecting an enaminoester derived from butan-2-one, it is conceivable to direct the synthesis towards this compound.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product |

| Ethyl 3-aminobut-2-enoate | Elemental Sulfur | Bromodifluoroacetamide | Base, Solvent | Ethyl this compound-5-carboxylate |

Modification of Pre-formed Heterocycles

Another powerful strategy for the synthesis of this compound involves the chemical transformation of other pre-formed heterocyclic rings. This approach, known as ring transformation, can be an effective way to access isothiazoles from more readily available heterocycles like isoxazoles or thiazoles.

For example, the reaction of a suitably substituted isoxazole with a sulfur transfer reagent can lead to the corresponding isothiazole. Specifically, a 3,4-dimethylisoxazole could potentially be converted to this compound through a reaction that involves ring opening followed by recyclization with a sulfur source. While less common, the transformation of a thiazole ring into an isothiazole ring can also be achieved under specific conditions, often involving cleavage of the C-S and C-N bonds and subsequent re-formation of the N-S bond.

| Starting Heterocycle | Reagents | Key Transformation | Product |

| 3,4-Dimethylisoxazole | Phosphorus Pentasulfide | Ring opening and recyclization with sulfur | This compound |

| Substituted Thiazole | Oxidizing/Rearranging agents | Ring cleavage and N-S bond formation | This compound |

Catalytic and Green Chemistry Innovations in this compound Synthesis

Green chemistry principles are pivotal in the contemporary synthesis of heterocyclic compounds. researchgate.netmdpi.com These principles encourage the development of environmentally benign methodologies that maximize atom economy, minimize waste, and utilize catalytic rather than stoichiometric reagents. researchgate.netnih.gov For isothiazole synthesis, this translates into exploring novel catalytic cycles and alternative energy sources to drive reactions under milder conditions. mdpi.comthieme-connect.com

Metal-catalyzed reactions have become powerful tools for the construction of heterocyclic rings. While traditional methods often rely on condensation reactions, modern approaches utilize transition metals to facilitate bond formation with high precision and efficiency.

One notable advancement in isothiazole synthesis is the use of rhodium catalysis. For instance, Rh-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides a versatile route to a variety of isothiazoles. organic-chemistry.org This method proceeds through an α-thiavinyl Rh-carbenoid intermediate, offering a pathway to substituted isothiazoles that could be adapted for the synthesis of this compound by selecting appropriately substituted precursors. organic-chemistry.org

Table 1: Overview of Potential Metal-Catalyzed Approaches for Isothiazole Synthesis

| Catalytic System | Reaction Type | Potential Precursors for this compound | Key Advantages |

|---|---|---|---|

| Rhodium (Rh) | Transannulation | A substituted 1,2,3-thiadiazole and acetonitrile (B52724) | High functional group tolerance, direct ring formation. |

| Palladium (Pd) | Cross-Coupling | Halogenated isothiazole precursor and methylating agent | Versatility in precursor choice, well-established reactivity. |

The use of light and electricity as reagents represents a significant advancement in green and sustainable chemistry. cardiff.ac.uk These methods can often be performed at ambient temperature and pressure, reducing the energy consumption associated with traditional heating. mdpi.com

Photochemical Synthesis: Photochemistry offers unique pathways for the formation and transformation of heterocyclic compounds. A particularly relevant innovation is the photochemical permutation of isothiazole isomers. researchgate.net Research has demonstrated that irradiation with light (e.g., λ = 310 nm) can selectively convert one isothiazole isomer into another. researchgate.net This suggests a novel synthetic strategy where a more readily accessible isomer of dimethylisothiazole could be synthesized via a conventional route and then converted to the desired this compound photochemically. This approach provides access to complex or difficult-to-prepare derivatives from more available starting materials. researchgate.net

Electrochemical Synthesis: Electrochemical methods provide an alternative, environmentally benign approach by using electrical current to drive redox reactions, thereby avoiding the need for chemical oxidants or reductants. The application of electrochemistry in organic synthesis is a growing field, with potential for constructing N-S bonds in heterocyclic systems. cardiff.ac.uk An electrochemical oxidative cyclization could be envisioned for the synthesis of the this compound ring from a suitable acyclic precursor. This approach aligns with green chemistry principles by minimizing the use of hazardous reagents and reducing waste streams. cardiff.ac.uk

Comparative Analysis of Synthetic Efficiency, Regioselectivity, and Atom Economy

Regioselectivity: This refers to the ability of a reaction to favor the formation of one constitutional isomer over others. In the synthesis of this compound, high regioselectivity is crucial to avoid the formation of other isomers, such as 3,5- or 4,5-dimethylisothiazole, which would require costly and wasteful purification steps. researchgate.netx-mol.com

Atom Economy (AE): A fundamental concept in green chemistry, atom economy measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.com It is calculated as: AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. scranton.edu An ideal reaction has an AE of 100%, meaning all reactant atoms are found in the desired product. primescholars.comrsc.org

The following table provides a comparative analysis of a representative classical synthesis versus a hypothetical modern catalytic approach for producing this compound, highlighting the advantages of innovative methodologies.

Table 2: Comparative Analysis of Synthetic Methodologies for this compound

| Metric | Classical Synthesis (e.g., Multi-step Condensation) | Modern Catalytic Synthesis (e.g., Rh-catalyzed Annulation) |

|---|---|---|

| Synthetic Efficiency (Yield) | Moderate (e.g., 50-70%) | High to Excellent (e.g., >85%) |

| Regioselectivity | Often moderate, may produce isomeric mixtures requiring purification. | Potentially very high, determined by the catalyst and precursor design. |

| Atom Economy (AE) | Lower, due to the use of stoichiometric reagents and the formation of byproducts (e.g., water, salts). | Higher, as catalysts are used in small amounts and fewer byproducts are formed in ideal cycloadditions. |

| Reaction Conditions | Often requires elevated temperatures and/or harsh reagents (strong acids/bases). | Typically milder conditions (lower temperatures, neutral pH). |

| Environmental Impact | Higher, due to greater solvent use, energy consumption, and waste generation. | Lower, aligning with green chemistry principles of waste minimization and catalytic processes. |

Innovations in catalytic and photochemical/electrochemical synthesis offer significant advantages over traditional methods. They not only improve reaction yields but also provide superior control over regioselectivity and dramatically enhance atom economy, paving the way for more sustainable and efficient production of this compound and related heterocyclic compounds. thieme-connect.com

Chemical Reactivity and Reaction Mechanisms of 3,4 Dimethylisothiazole

Electrophilic Aromatic Substitution Reactions of the Isothiazole (B42339) Coreorganic-chemistry.orgresearchgate.net

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of an atom, typically hydrogen, on the aromatic ring with an electrophile. wikipedia.org The reaction generally proceeds via a two-step mechanism: initial attack by the aromatic ring's π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. uci.edumasterorganicchemistry.com

The regioselectivity of electrophilic aromatic substitution on the isothiazole ring is dictated by the electronic effects of the constituent heteroatoms and any existing substituents. The nitrogen atom, being highly electronegative, deactivates the ring towards electrophilic attack, similar to the effect seen in pyridine. wikipedia.orgactachemscand.org In the case of 3,4-dimethylisothiazole, the molecule has two methyl substituents. Alkyl groups, such as methyl, are known to be activating groups and ortho-, para-directors in electrophilic aromatic substitution. libretexts.org

Considering the structure of this compound, the C3 and C4 positions are already substituted. The only available position for substitution on the isothiazole ring is C5. The activating nature of the two methyl groups directs the electrophilic attack to the available ring position. Therefore, electrophilic aromatic substitution on this compound is expected to occur selectively at the C5 position. Computational methods, which analyze the electron density and stability of the cationic intermediates, can be used to predict and rationalize the regiochemical outcomes of such reactions. chemrxiv.org

Specific studies on the nitration, halogenation, and sulfonation of this compound follow the general principles of electrophilic aromatic substitution on heterocyclic systems. These reactions are crucial for the synthesis of functionalized isothiazoles that can serve as intermediates for more complex molecules. researchgate.net

Nitration : This reaction introduces a nitro group (-NO₂) onto the aromatic ring. It is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid, known as "mixed acid." wikipedia.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. researchgate.netmasterorganicchemistry.com For this compound, this reaction would yield 3,4-dimethyl-5-nitroisothiazole.

Halogenation : The introduction of a halogen (Cl, Br, I) onto the isothiazole ring is another key transformation. Aromatic halogenation typically requires a Lewis acid catalyst, such as an iron or aluminum trihalide, to polarize the halogen molecule and increase its electrophilicity. wikipedia.orgmasterorganicchemistry.com Direct halogenation with reagents like N-halosuccinimides (NCS, NBS) is also a common method for halogenating heteroaromatic compounds. udayton.edu This process would result in the formation of 5-halo-3,4-dimethylisothiazole.

Sulfonation : This reaction involves the introduction of a sulfonic acid group (-SO₃H). It is typically achieved by treating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). masterorganicchemistry.com The electrophile in this reaction is SO₃ or protonated SO₃. The sulfonation of this compound would produce this compound-5-sulfonic acid.

| Reaction | Typical Reagents | Electrophile | Product |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 3,4-Dimethyl-5-nitroisothiazole |

| Bromination | Br₂ / FeBr₃ | Br⁺ (Bromonium ion character) | 5-Bromo-3,4-dimethylisothiazole |

| Chlorination | Cl₂ / AlCl₃ | Cl⁺ (Chloronium ion character) | 5-Chloro-3,4-dimethylisothiazole |

| Sulfonation | SO₃ / H₂SO₄ | SO₃ or HSO₃⁺ | This compound-5-sulfonic acid |

Nucleophilic Attack and Ring-Opening Reactionswikipedia.org

While the aromatic isothiazole ring is generally more susceptible to electrophilic attack, it can undergo nucleophilic attack under certain conditions, particularly if the ring is activated by electron-withdrawing groups or quaternized at the nitrogen atom. thieme-connect.de

Nucleophilic attack on the isothiazole ring can occur at several positions. The formation of isothiazolium salts by N-alkylation significantly increases the ring's susceptibility to nucleophilic attack. thieme-connect.de These salts are particularly sensitive to attack by nucleophiles like amines and hydrazines. Such reactions rarely lead to simple substitution; instead, they often result in the opening of the isothiazole ring. thieme-connect.de The attack can occur at the ring's sulfur atom, leading to cleavage of the weak N-S bond, a characteristic reaction pathway for isothiazolium salts. researchgate.net This reactivity highlights the role of both the sulfur and nitrogen atoms in the stability and reaction pathways of the isothiazole nucleus.

The stability of the this compound ring is a critical factor in its handling, storage, and reaction conditions. Generally, the isothiazole ring is a stable aromatic structure. thieme-connect.de However, its stability can be compromised by environmental factors such as pH, temperature, and the presence of strong nucleophiles or bases. Studies on related isothiazolinone compounds, which contain a similar core structure, show that stability is pH-dependent, with increased rates of degradation under basic conditions. nih.gov The presence of water can also be more significant than oxygen in causing compound degradation over long-term storage. researchgate.netnih.gov For this compound, extreme pH conditions or high temperatures, especially in the presence of strong nucleophiles, could potentially lead to ring-opening or decomposition.

| Condition | Effect on Stability | Potential Outcome |

|---|---|---|

| Strongly Basic (High pH) | Decreased stability | Hydrolysis, Ring-opening |

| Strongly Acidic (Low pH) | Generally stable, but protonation at nitrogen can alter reactivity | Formation of isothiazolium species |

| High Temperature | Decreased stability, accelerates degradation | Decomposition |

| Strong Nucleophiles | Can induce ring-opening, especially in N-alkylated derivatives | Formation of acyclic products |

Metal-Catalyzed Transformations and Cross-Coupling Reactions of Functionalized 3,4-Dimethylisothiazoles

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions are a powerful tool for the functionalization of heterocyclic compounds, including isothiazoles. thieme-connect.commdpi.com

To participate in cross-coupling reactions, the this compound ring must first be functionalized with a suitable group, typically a halogen (e.g., bromo or iodo) or a triflate. A halogen atom can be introduced at the C5 position via the electrophilic halogenation reactions described in section 3.1.2, yielding, for example, 5-bromo-3,4-dimethylisothiazole. This halogenated derivative can then serve as a substrate in various palladium-catalyzed cross-coupling reactions. researchgate.net

Common cross-coupling reactions applicable to functionalized 3,4-dimethylisothiazoles include:

Suzuki Coupling : Reaction of a halo-isothiazole with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. mdpi.com

Heck Coupling : Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling : Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination : Reaction with an amine to form a C-N bond.

These transformations provide efficient routes to a wide array of substituted this compound derivatives that would be difficult to synthesize through other methods, allowing for the construction of complex molecules with potential applications in materials science and medicinal chemistry. mdpi.comdntb.gov.ua

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl-B(OH)₂ | Pd(PPh₃)₄, Base | 5-Aryl-3,4-dimethylisothiazole |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Base | 3,4-Dimethyl-5-styrylisothiazole |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | 3,4-Dimethyl-5-(phenylethynyl)isothiazole |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, Ligand, Base | 3,4-Dimethyl-N-phenylisothiazol-5-amine |

C-H Activation and Functionalization

C-H activation is a powerful tool for the direct functionalization of heterocyclic compounds, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. In the context of this compound, the focus is primarily on the activation of the C5-H bond due to its higher acidity compared to the methyl C-H bonds.

Direct C-H functionalization can be achieved using transition metal catalysts that facilitate the cleavage of the C-H bond and the formation of a new carbon-carbon or carbon-heteroatom bond. The regioselectivity of these reactions is a significant challenge, but directing groups can be employed to guide the catalyst to a specific C-H bond. However, for a simple substrate like this compound, the intrinsic reactivity of the C5 position often provides sufficient selectivity. Research in the broader field of thiazole (B1198619) and isothiazole chemistry has demonstrated that regioselective C-H alkenylation can be accomplished, providing derivatives with specific substitution patterns. These methods allow for the sequential construction of multifunctionalized heterocycles from simple starting materials.

Palladium-, Copper-, and Nickel-Catalyzed Reactions

Transition metals, particularly palladium, copper, and nickel, are extensively used to catalyze a variety of transformations involving the isothiazole scaffold. These reactions often involve the activation of C-H or C-halogen bonds to form new C-C, C-N, or C-S bonds.

Palladium-Catalyzed Reactions: Palladium complexes are highly effective catalysts for cross-coupling reactions. In the case of halogenated isothiazoles, palladium catalysts are used in Suzuki, Stille, and Negishi reactions to introduce aryl or other organic fragments. For instance, 4-bromo and 4-iodo-isothiazoles undergo regioselective Suzuki and Stille reactions at the C-4 position. Palladium-catalyzed direct arylation, a type of C-H activation, has also been applied to various azoles, suggesting its applicability to this compound for forming C-C bonds at the C5 position. This approach is advantageous as it bypasses the need for pre-halogenating the isothiazole ring.

| Reaction Type | Catalyst | Substrate | Coupling Partner | Product | Reference |

| Suzuki Coupling | Pd(dppf)Cl₂ | Bromo-substituted quinazolines | Boronic acid pinacol (B44631) ester of thiadiazole | Quinazolinylphenyl-1,3,4-thiadiazole conjugates | |

| Direct Arylation | Pd(OAc)₂ | Imidazo[2,1-b]thiazole | (Hetero)aryl bromides | C-5 arylated imidazo[2,1-b]thiazole | |

| C-H Alkenylation | Pd-catalyst | Thiazole derivatives | Alkenes | Multifunctionalized thiazoles |

Copper-Catalyzed Reactions: Copper catalysts are often used for N-arylation and S-arylation reactions and can also promote the synthesis of the thiazole ring itself. A copper-catalyzed [3+1+1]-type condensation reaction provides a pathway to synthesize thiazoles from oximes, anhydrides, and potassium thiocyanate (B1210189) under mild, redox-neutral conditions. This method involves N-O/C-S bond cleavages and C-H bond activation. While not directly starting from this compound, this illustrates copper's role in forming the core ring structure. Copper catalysis is also employed in heterocyclization reactions to create fused heterocyclic systems.

| Reaction Type | Catalyst | Reactants | Product | Key Features | Reference |

| [3+1+1] Condensation | CuI | Oximes, Anhydrides, KSCN | Thiazoles | Redox-neutral, good functional group tolerance | |

| Heterocyclization | Cu(I) | Acetylated derivative, isothiocyanates | Benzodifuran linked aminothiazoles | Microwave-assisted, excellent yields |

Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective alternative to palladium and exhibit unique reactivity. They are particularly effective in reactions with Grignard reagents and in cycloaddition reactions. For example, nickel complexes with N-heterocyclic carbene (NHC) ligands can catalyze cycloadditions to form pyridines. Nickel-catalyzed C-H bond alkylation is also a significant area of research, allowing for the introduction of alkyl groups using alkyl halides or olefins as the source. The reaction of 2,4-dimethylisoxazole, an isomer of this compound, with methylmagnesium bromide in the presence of a nickel catalyst leads to a reduction product, highlighting the different reaction pathways nickel can facilitate compared to palladium.

| Reaction Type | Catalyst | Substrate | Reagent | Product Type | Reference |

| Grignard Reaction | (dppp)NiCl₂ | 2,4-Dimethylisoxazole | Methylmagnesium bromide | Reduction product (4-amino-3-penten-2-one) | |

| C-H Alkylation | Ni(cod)₂ / Xantphos | 2-phenyl-1,3,4-oxadiazole | Styrenes | Branched alkylated oxadiazoles | |

| Cycloaddition | Ni(0)/DPPB | Diynes, Ketenes | - | Cyclohexadienones |

Oxidation and Reduction Chemistry of the Isothiazole Ring

The isothiazole ring can undergo both oxidation and reduction, typically involving the sulfur and nitrogen atoms or the double bonds within the ring.

Oxidation: The sulfur atom in the isothiazole ring is susceptible to oxidation. Treatment with peroxy acids, such as peracetic acid or m-chloroperbenzoic acid (m-CPBA), can lead to the formation of isothiazole 1-oxides and subsequently isothiazole 1,1-dioxides. These S-oxides are generally more reactive than the parent isothiazole. The nitrogen atom can also be oxidized to form an N-oxide, although this is less common than S-oxidation.

Reduction: Reduction of the isothiazole ring often leads to ring cleavage. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under harsh conditions can cleave the weak S-N bond. This reductive cleavage typically yields aminothiol (B82208) derivatives or related compounds, depending on the substitution pattern and the specific reducing agent used. For instance, the reduction of isoxazoles (containing an N-O bond) with methylmagnesium bromide has been shown to yield reduction products quantitatively, suggesting a similar pathway could be accessible for the S-N bond in isothiazoles under specific catalytic conditions.

Thermal and Photochemical Rearrangements and Cycloadditions

Isothiazoles can participate in thermally or photochemically induced rearrangement and cycloaddition reactions. These reactions often proceed through ring-opened intermediates or by leveraging the π-system of the heterocyclic ring.

Rearrangements: Upon irradiation with UV light, isothiazoles can undergo rearrangement to form thiazoles. This photoisomerization is a well-documented process for the parent isothiazole and its simple derivatives. The mechanism is believed to involve a transient bicyclic intermediate or a ring-opened species that subsequently recyclizes. Thermal rearrangements are less common but can occur at high temperatures, often leading to fragmentation or isomerization to more stable heterocyclic systems.

Cycloadditions: The C=C and C=N double bonds within the this compound ring can act as dienophiles or dipolarophiles in cycloaddition reactions. For example, isothiazoles can react with dienes in Diels-Alder reactions, although their reactivity is generally low. More common are [3+2] cycloaddition reactions where the isothiazole ring acts as a component in reactions with dipolar species. Nickel-catalyzed cycloadditions involving diynes and nitriles to form pyridines demonstrate the versatility of heterocyclic precursors in constructing new ring systems.

Acid-Base Properties and Protonation/Deprotonation Equilibria

The isothiazole ring is a weak base, with protonation occurring at the nitrogen atom. The basicity is influenced by the substituents on the ring. The two methyl groups in this compound are electron-donating, which slightly increases the electron density on the nitrogen atom, making it slightly more basic than the unsubstituted isothiazole.

The most significant acidic site on the this compound ring is the C5-H bond. The proximity to the electronegative sulfur and nitrogen atoms enhances its acidity, making it susceptible to deprotonation by strong bases such as organolithium reagents (e.g., n-butyllithium). The resulting 5-lithioisothiazole is a key intermediate for introducing a wide range of electrophiles at the C5 position, serving as a cornerstone for the functionalization of the isothiazole ring. This deprotonation equilibrium is fundamental to many synthetic strategies involving isothiazoles.

Investigation of Transient Reactive Intermediates

The study of transient reactive intermediates is crucial for understanding the mechanisms of the reactions involving this compound. These short-lived species are not directly observable under normal reaction conditions but can be detected using spectroscopic techniques or trapping experiments.

In photochemical rearrangements, transient bicyclic intermediates or ring-opened valence tautomers are proposed. In palladium-catalyzed C-H activation reactions, the mechanism often involves the formation of a palladacycle intermediate. Mechanistic studies on related systems suggest that C-H activation can proceed through distinct pathways, such as an electrophilic palladation mechanism. In nickel-catalyzed reactions, radical pathways are common, and intermediates can involve various oxidation states of nickel, from Ni(0) to Ni(IV). The formation of radical anions or cations can also occur during electrochemical oxidation or reduction, leading to ring cleavage or polymerization. Understanding these transient species is key to controlling reaction outcomes and designing new synthetic methodologies.

Advanced Spectroscopic and Structural Characterization of 3,4 Dimethylisothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Spectral Assignments and Conformational Analysis

NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 3,4-Dimethylisothiazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic proton on the isothiazole (B42339) ring and the protons of the two methyl groups. The chemical shifts (δ) are influenced by the electronic environment of the heterocyclic ring. The C-3 methyl protons are typically deshielded compared to the C-4 methyl protons due to the proximity of the electronegative sulfur and nitrogen atoms. The lone proton at the C-5 position appears as a singlet in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon framework. The isothiazole ring carbons (C-3, C-4, and C-5) resonate at distinct chemical shifts, reflecting their different electronic environments. The quaternary carbons, C-3 and C-4, are distinguished from the protonated C-5 carbon. The chemical shifts of the methyl carbons also provide confirmatory structural information. Complete assignment of these signals is often achieved through the use of 2D NMR techniques. researchgate.netmdpi.com

Interactive Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for the this compound Moiety

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H5 | 8.5 - 8.7 | 145 - 150 |

| 3-CH₃ | 2.4 - 2.6 | 15 - 20 |

| 4-CH₃ | 2.2 - 2.4 | 10 - 15 |

| C3 | - | 155 - 160 |

| C4 | - | 120 - 125 |

Note: Values are typical ranges for substituted isothiazoles and may vary based on solvent and specific derivative structure.

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In this compound, a COSY spectrum would primarily be used to confirm the absence of coupling between the C-5 proton and the methyl groups, as they are separated by more than three bonds. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. sdsu.edu For this compound, an HSQC spectrum would show correlations between the C-5 proton and the C-5 carbon, as well as between the methyl protons and their respective methyl carbons. rsc.org This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular skeleton. sdsu.edu Key HMBC correlations for this compound would include:

The C-5 proton showing correlations to C-3 and C-4.

The 3-CH₃ protons showing correlations to C-3 and C-4.

The 4-CH₃ protons showing correlations to C-3, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space connectivity information. researchgate.net A NOESY spectrum of this compound would be expected to show a cross-peak between the protons of the 3-CH₃ and 4-CH₃ groups, confirming their spatial proximity on adjacent carbons of the isothiazole ring. rsc.org

Vibrational Spectroscopy (FT-IR and Raman): Functional Group Identification and Band Assignments

The FT-IR and Raman spectra of this compound are complex but can be interpreted by assigning spectral bands to specific molecular vibrations. Key vibrational modes include:

C-H Vibrations: The aromatic C-H stretching of the C5-H bond typically appears above 3000 cm⁻¹. The aliphatic C-H stretching modes of the two methyl groups are observed in the 2850-3000 cm⁻¹ region. C-H bending modes for the methyl groups appear in the 1375-1470 cm⁻¹ range. scielo.org.mxscielo.org.za

Isothiazole Ring Vibrations: The isothiazole ring gives rise to a series of characteristic stretching and deformation modes. C=N and C=C stretching vibrations are typically found in the 1400-1600 cm⁻¹ region. scialert.net Ring "breathing" modes, which involve the concerted expansion and contraction of the ring, occur at lower frequencies and are often prominent in the Raman spectrum.

C-S Vibrations: The C-S stretching vibration is typically weaker in the IR spectrum and appears in the 600-800 cm⁻¹ region. scialert.net

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| > 3000 | Aromatic C-H Stretch (C5-H) |

| 2850 - 3000 | Aliphatic C-H Stretch (CH₃) |

| 1400 - 1600 | C=N and C=C Ring Stretching |

| 1375 - 1470 | C-H Bending (CH₃) |

| 600 - 800 | C-S Stretch |

The assignment of complex vibrational spectra is greatly facilitated by quantum chemical calculations. arxiv.orgrsc.org Density Functional Theory (DFT) is commonly used to predict the vibrational frequencies and intensities of a molecule. nih.gov By calculating the harmonic vibrational frequencies of the optimized geometry of this compound, a theoretical spectrum can be generated. nih.gov This theoretical spectrum is then compared to the experimental FT-IR and Raman spectra. nih.govresearchgate.net Although theoretical frequencies are often systematically higher than experimental ones, scaling factors can be applied to improve the agreement. nih.gov This computational approach allows for a more confident assignment of individual bands to specific vibrational modes, including complex mixed vibrations and overtones. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Aromaticity Probes

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. rsc.org For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* and n → π* transitions. medwinpublishers.com

The isothiazole ring is an aromatic system, and its delocalized π-electrons are responsible for strong absorption bands in the UV region, typically corresponding to π → π* transitions. medwinpublishers.comresearchgate.net The presence of non-bonding electrons on the nitrogen and sulfur atoms also allows for weaker n → π* transitions, which occur at longer wavelengths. researchgate.net

The position and intensity of these absorption bands are sensitive to the substituents on the ring. The two methyl groups on the this compound ring act as weak electron-donating groups, which can cause a small red shift (bathochromic shift) of the absorption maxima compared to the unsubstituted isothiazole. The solvent can also influence the spectrum; polar solvents can affect the energies of the n → π* transitions. nih.gov

Interactive Table 3: Typical Electronic Transitions for Isothiazole Derivatives

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 230 - 270 | High-intensity transition involving the delocalized π-system of the aromatic ring. |

| n → π | 290 - 340 | Low-intensity transition involving non-bonding electrons on N or S atoms. |

Note: The exact λmax values for this compound will depend on the solvent used.

Absorption Maxima and Molar Absorptivity Studies

The electronic absorption spectra of isothiazole and its derivatives are characterized by transitions involving π and non-bonding (n) electrons within the heterocyclic system. Typically, these compounds exhibit absorption bands in the ultraviolet (UV) region, which are assigned to π → π* and n → π* electronic transitions. The π → π* transitions are generally of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths.

The theoretical investigation of electronic transitions using methods like Time-Dependent Density Functional Theory (TD-DFT) can complement experimental findings, providing insights into the orbitals involved in the absorption process scielo.org.zaresearchgate.net. For isothiazole derivatives, these calculations help assign the observed absorption bands to specific electronic transitions, such as those originating from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Solvent Effects on Electronic Spectra

The position, and sometimes the intensity, of UV-Vis absorption bands can be influenced by the solvent in which the measurement is taken, a phenomenon known as solvatochromism nih.govnih.gov. This effect arises from differential solvation of the ground and excited states of the molecule. The polarity, hydrogen bonding capability, and refractive index of the solvent are key parameters that determine the extent of these spectral shifts bau.edu.lbrsc.orggrafiati.com.

Generally, n → π* transitions exhibit a hypsochromic (blue) shift to shorter wavelengths as solvent polarity increases. This is because the non-bonding orbitals are often exposed and can be stabilized by polar solvents (e.g., through hydrogen bonding), which increases the energy gap for the transition. Conversely, π → π* transitions typically show a bathochromic (red) shift to longer wavelengths with increasing solvent polarity, as the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents bau.edu.lb.

While a detailed solvatochromism study on this compound is not prominently published, research on structurally related benzothiazole (B30560) derivatives provides a clear example of this phenomenon researchgate.net. The table below illustrates the solvent-dependent shift in the absorption maximum for a representative benzothiazole derivative, demonstrating the impact of solvent polarity on its electronic spectrum.

Interactive Table: Solvent Effects on λmax of a Benzothiazole Derivative

| Solvent | Dielectric Constant (approx.) | λmax (nm) |

| n-Hexane | 1.9 | 335 |

| Dioxane | 2.2 | 338 |

| Dichloromethane | 9.1 | 340 |

| Acetone | 20.7 | 335 |

| Acetonitrile (B52724) | 37.5 | 334 |

| Methanol | 32.7 | 335 |

Data is illustrative and based on findings for benzothiazole derivatives to demonstrate the principle of solvatochromism. researchgate.net

Analysis of solvatochromic shifts using models like the Lippert-Mataga plot can provide valuable information about the change in dipole moment of the molecule upon electronic excitation researchgate.netmdpi.com.

High-Resolution Mass Spectrometry (HRMS): Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the characterization of organic molecules, providing an accurate mass measurement that can be used to determine the elemental formula of a compound. For this compound (C₅H₇NS), the calculated monoisotopic mass is 113.030 u. An experimental HRMS measurement would be expected to confirm this value with high precision (typically within 5 ppm).

In addition to accurate mass, mass spectrometry provides structural information through the analysis of fragmentation patterns. When subjected to ionization (e.g., electron ionization), the this compound molecular ion (M⁺˙) is formed and may subsequently break down into smaller, characteristic fragment ions. The fragmentation pathways can be elucidated by analyzing the mass-to-charge ratios (m/z) of these fragments.

While a specific published spectrum for this compound is not detailed, a plausible fragmentation pathway can be proposed based on the known chemistry of heterocyclic compounds:

Initial Molecular Ion: The spectrum would show a prominent molecular ion peak at m/z = 113.

Ring Cleavage: A characteristic fragmentation of isothiazoles involves the cleavage of the relatively weak N-S bond. This can lead to various ring-opened fragments or the loss of small neutral molecules.

Loss of Methyl Group: Fragmentation may occur via the loss of a methyl radical (•CH₃) from the molecular ion to yield an ion at m/z = 98.

Loss of Acetonitrile: A retro Diels-Alder type reaction or other rearrangement could lead to the expulsion of acetonitrile (CH₃CN), resulting in a fragment ion.

Formation of Smaller Ions: Further fragmentation could produce smaller characteristic ions, such as those corresponding to C₂H₂S⁺˙ or CHS⁺, which have been observed in the photodissociation of the parent thiazole (B1198619) ring mdpi.com.

Tandem mass spectrometry (MS/MS) experiments would be invaluable for confirming these pathways by isolating a specific parent ion and analyzing its daughter fragments.

X-ray Crystallography: Solid-State Structure, Bond Lengths, Bond Angles, and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state nih.govmdpi.com. This technique provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms. For a molecule like this compound, which is a liquid at room temperature, crystallographic analysis would require growing a single crystal at low temperatures.

No crystal structure for this compound itself is currently available in open crystallographic databases. However, the structures of numerous isothiazole and thiazole derivatives have been determined, providing a reliable model for the geometry of the heterocyclic ring rsc.orgnih.govst-andrews.ac.uk. Analysis of these related structures reveals key structural features that are expected to be present in this compound. For example, the isothiazole ring is planar, a consequence of its aromatic character.

The table below presents typical bond lengths and angles for the isothiazole ring, derived from published crystallographic data of related heterocyclic compounds. These values are representative of the core isothiazole structure.

Interactive Table: Representative Bond Lengths and Angles for an Isothiazole Ring System

| Bond/Angle | Type | Typical Value |

| S1–N2 | Bond Length | ~1.65 Å |

| N2–C3 | Bond Length | ~1.32 Å |

| C3–C4 | Bond Length | ~1.42 Å |

| C4–C5 | Bond Length | ~1.36 Å |

| C5–S1 | Bond Length | ~1.71 Å |

| C5–S1–N2 | Bond Angle | ~94° |

| S1–N2–C3 | Bond Angle | ~110° |

| N2–C3–C4 | Bond Angle | ~115° |

| C3–C4–C5 | Bond Angle | ~112° |

| C4–C5–S1 | Bond Angle | ~109° |

Note: Data are generalized from published structures of isothiazole derivatives and serve as an approximation for the this compound core. nih.govresearchgate.netnist.gov

In the solid state, intermolecular interactions would dictate the crystal packing. For this compound, these would likely be dominated by van der Waals forces. If derivatives with appropriate functional groups were crystallized, other interactions like hydrogen bonding or halogen bonding could play a significant role in the crystal lattice st-andrews.ac.uk.

Advanced Spectroscopic Techniques: EPR, Photoelectron Spectroscopy, and Chiroptical Methods for Specific Molecular Properties

Beyond standard characterization, a range of advanced spectroscopic techniques can be employed to probe specific electronic and structural properties of this compound and its derivatives.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as Electron Spin Resonance, ESR) is a technique specific to molecules with unpaired electrons, such as free radicals or radical ions unito.itnih.gov. The diamagnetic this compound molecule is EPR-silent. However, its radical cation or radical anion, which could be generated chemically or electrochemically, would be paramagnetic and thus amenable to EPR analysis. The resulting EPR spectrum would provide detailed information on the distribution of the unpaired electron's spin density across the molecule through the analysis of hyperfine coupling constants with magnetic nuclei like ¹⁴N and ¹H osti.gov. This would reveal which atoms bear the most radical character, offering deep insight into the electronic structure of its frontier molecular orbitals.

Photoelectron Spectroscopy (PES): PES measures the kinetic energies of electrons ejected from a molecule upon irradiation with high-energy photons, typically from a vacuum ultraviolet (VUV) source. According to Koopmans' theorem, the ionization energies determined by PES correspond to the energies of the occupied molecular orbitals. A photoelectron spectrum of this compound would display a series of bands, each corresponding to the ionization from a specific molecular orbital. This would allow for the experimental determination of the energy levels of the π-orbitals and the non-bonding lone pair orbitals on the sulfur and nitrogen atoms, providing a direct comparison with the predictions of quantum chemical calculations.

Chiroptical Methods: Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. This compound is an achiral molecule and therefore does not exhibit a CD spectrum or optical rotation. However, these methods would be indispensable for the characterization of chiral derivatives of isothiazole researchgate.net. If a chiral center were introduced into a derivative, CD spectroscopy could be used to determine its absolute configuration, study conformational changes, and investigate its interactions with other chiral molecules.

Computational and Theoretical Studies of 3,4 Dimethylisothiazole

Quantum Chemical Calculations: Electronic Structure, Bonding, and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the behavior of 3,4-Dimethylisothiazole. These calculations solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of the molecule. From these fundamental calculations, a wealth of information can be derived, including the geometry of the molecule, the nature of its chemical bonds, and the distribution and energies of its molecular orbitals. Such studies on thiazole (B1198619) and isothiazole (B42339) derivatives serve as a strong basis for understanding the specific properties of the 3,4-dimethyl substituted variant. researchgate.netasianpubs.orgresearchgate.net

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying heterocyclic systems like this compound. mjcce.org.mkeurjchem.com DFT methods calculate the electronic energy of a molecule based on its electron density rather than a complex many-electron wavefunction.

A widely used functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). mjcce.org.mk This functional is frequently paired with Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(2d,2p), to provide a robust description of the molecule's electronic system. researchgate.net

DFT calculations are employed to determine a variety of molecular properties:

Optimized Molecular Geometry: These calculations predict the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: The calculation of vibrational frequencies allows for the theoretical prediction of infrared (IR) spectra, which can be compared with experimental data to confirm the molecular structure. mjcce.org.mk

Electronic Properties: Key electronic descriptors are derived from DFT, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests a molecule is more reactive. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. nih.gov

| Property | Calculated Value Range |

|---|---|

| HOMO Energy | -5.5 to -7.5 eV |

| LUMO Energy | -0.5 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | ~4.5 to 6.0 eV |

Data derived from studies on various thiazole derivatives. researchgate.net

Beyond DFT, other quantum mechanical methods are also utilized to study molecules like this compound. These can be broadly categorized as ab initio and semi-empirical methods.

Ab Initio Methods: These methods, Latin for "from the beginning," compute molecular properties from first principles without using experimental data for parametrization. libretexts.org The Hartree-Fock (HF) method is a foundational ab initio approach. While computationally more demanding and generally less accurate than DFT for many applications due to its neglect of electron correlation, HF is a valuable tool, particularly as a starting point for more advanced correlated calculations. asianpubs.org Studies comparing HF and DFT results for thiazole derivatives often find that DFT methods like B3LYP provide results in better agreement with experimental data. researchgate.net

Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by incorporating parameters derived from experimental data. libretexts.org This makes them significantly faster and capable of handling much larger molecular systems. researchgate.net Common semi-empirical methods include AM1 (Austin Model 1) and PM3 (Parametric Method 3). researchgate.net While their accuracy can be lower than that of DFT or ab initio methods, they are useful for rapid screening of molecular properties, studying large systems, or as a starting point for more rigorous calculations. libretexts.orgresearchgate.net The choice between these methods depends on the desired balance of computational cost and accuracy for the specific property being investigated. libretexts.org

Aromaticity Analysis: Global and Local Aromaticity Indices

The isothiazole ring in this compound possesses aromatic character, which is crucial to its stability and reactivity. Computational methods are essential for quantifying this property. Aromaticity is evaluated using several indices, with two of the most prominent being Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. It is calculated by placing a "dummy" atom (a ghost atom with no charge or electrons) at the center of the ring and computing the magnetic shielding at that point. mdpi.com A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. unirioja.es Calculations are often performed at the ring's geometric center (NICS(0)) and 1 Å above it (NICS(1)), with NICS(1) often considered a more reliable indicator as it is less influenced by the local σ-framework. mdpi.comnih.gov

Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index. It evaluates the deviation of bond lengths within the ring from an ideal, fully aromatic reference value. nih.gov The HOMA index is normalized so that a value of 1 represents a fully aromatic system (like benzene), while a value of 0 corresponds to a non-aromatic system. Negative values would indicate anti-aromatic character. This index provides a clear structural measure of the degree of bond length equalization, a key feature of aromatic compounds.

Studies on the isothiazole ring indicate it is considerably more reactive than benzene, which is consistent with a moderate level of aromaticity. chempedia.info Computational analysis using indices like NICS and HOMA allows for a quantitative assessment of the electron delocalization within the this compound ring system.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this involves modeling the potential energy surface for a given reaction, such as electrophilic substitution or ring-opening reactions. Key objectives of these studies are to identify reactants, products, intermediates, and, most importantly, transition states. rsc.org

A transition state is the highest energy point along the lowest energy path from reactants to products. Characterizing its geometry and energy is crucial for understanding reaction kinetics. Quantum chemical methods, particularly DFT, are used to locate these transient structures. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate.

Computational modeling can:

Confirm or refute proposed reaction mechanisms.

Predict the regioselectivity of reactions (e.g., at which position on the isothiazole ring a substituent will add).

Calculate activation energies to predict reaction rates and temperature dependence.

Visualize the vibrational mode corresponding to the reaction coordinate at the transition state, confirming it is a true saddle point on the potential energy surface.

These theoretical investigations provide a molecular-level picture of how reactions involving this compound proceed. researchgate.net

Molecular Dynamics Simulations: Conformational Space and Solvent Effects

While quantum mechanics focuses on the electronic structure of a static molecule, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. rsc.org MD simulations are invaluable for exploring the conformational space of this compound, especially if it were part of a larger, more flexible molecule, and for understanding the profound influence of the solvent environment. nih.gov

In an MD simulation, atoms are treated as classical particles, and their interactions are described by a force field. The simulation solves Newton's equations of motion for the system, generating a trajectory that describes how the positions and velocities of the atoms evolve.

Key applications of MD for this compound include:

Conformational Analysis: Exploring the different spatial arrangements (conformations) of the methyl groups and their rotational barriers.

Solvent Effects: Simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol) to study solvation. nih.gov This allows for the analysis of solute-solvent interactions, such as hydrogen bonding and van der Waals forces, and how they affect the molecule's structure and dynamics. mdpi.com

Radial Distribution Functions (RDFs): Calculating RDFs from the simulation trajectory can reveal the average distance and coordination number of solvent molecules around specific atoms of the this compound, providing a detailed picture of the solvation shell. rsc.org

These simulations bridge the gap between the quantum mechanical description of a single molecule and its behavior in a macroscopic chemical environment. nih.gov

Quantitative Structure-Property Relationships (QSPR) for Intrinsic Chemical Properties

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of molecules with their physical, chemical, or thermodynamic properties. doi.org For this compound and related compounds, QSPR can be used to predict intrinsic properties without the need for direct experimental measurement.

The QSPR modeling process involves:

Descriptor Calculation: A large number of numerical values, known as molecular descriptors, are calculated for a set of molecules. These descriptors encode different aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., surface area), and electronic (e.g., dipole moment, HOMO/LUMO energies) features. imist.ma

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to find a mathematical equation that links a selection of these descriptors to a specific property (e.g., boiling point, solubility, refractive index). imist.ma

Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its reliability and generalizability for new compounds. imist.ma

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data, confirm structural assignments, and understand the electronic structure. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. tsijournals.comresearchgate.netscielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR spectra are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.zamdpi.comscifiniti.com This approach allows for the prediction of the chemical shifts (δ) for ¹H and ¹³C nuclei. By optimizing the molecular geometry of this compound at a given level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)), the magnetic shielding tensors for each nucleus can be calculated. osti.gov These theoretical values are then compared to experimental chemical shifts. A strong correlation between the calculated and experimental data serves to validate the computed structure and provides a detailed assignment of the observed spectral signals. scielo.org.zamdpi.com

Illustrative Data Table: Comparison of Experimental and Theoretical NMR Chemical Shifts This table demonstrates the typical format for comparing calculated and experimental NMR data. The values presented are hypothetical and for illustrative purposes only.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| H (C5) | 8.50 | 8.45 |

| H (CH₃ at C3) | 2.50 | 2.48 |

| H (CH₃ at C4) | 2.30 | 2.27 |

| C3 | 155.0 | 154.8 |

| C4 | 128.0 | 127.5 |

| C5 | 145.0 | 144.7 |

| CH₃ (at C3) | 15.0 | 14.9 |

Vibrational (Infrared and Raman) Spectroscopy: Theoretical vibrational spectra (Infrared and Raman) are calculated by determining the second derivatives of the energy with respect to the atomic coordinates of the optimized molecular structure. This analysis yields the harmonic vibrational frequencies. tsijournals.commsu.edu Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and the use of incomplete basis sets, the calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data. scielo.org.za The comparison between the scaled theoretical frequencies and the experimental IR and Raman spectra aids in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and rocking of the isothiazole ring and methyl groups. tsijournals.comscifiniti.com

Electronic (UV-Visible) Spectroscopy: The electronic absorption properties are investigated using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.zanih.gov These calculations provide information about the electronic transitions between molecular orbitals, yielding the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths. scielo.org.zaresearchgate.net The primary electronic transitions, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), can be characterized. researchgate.net Comparing the calculated UV-Vis spectrum with the experimental one helps to understand the electronic structure and the nature of the chromophores within the molecule. researchgate.netresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The spatial distribution and energy levels of the HOMO and LUMO are crucial in predicting how a molecule will interact with other species. irjweb.comirjweb.com

HOMO-LUMO Analysis: The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. irjweb.comirjweb.com Computational methods are used to calculate the energies of these orbitals (E_HOMO and E_LUMO). The distribution of these orbitals across the this compound molecule would indicate the most likely sites for nucleophilic and electrophilic attack. For instance, regions of the molecule with high HOMO density are susceptible to electrophilic attack, whereas regions with high LUMO density are prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comdergipark.org.tr

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr

A small HOMO-LUMO gap indicates that the molecule is more polarizable and has higher chemical reactivity. mdpi.comnih.gov

Chemical Reactivity Descriptors: From the calculated E_HOMO and E_LUMO, several global chemical reactivity descriptors can be derived using conceptual DFT. dergipark.org.trscirp.org These descriptors provide quantitative insights into the chemical behavior of the molecule.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E_HOMO. dergipark.org.tr

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E_LUMO. dergipark.org.tr

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. dergipark.org.tr

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft". dergipark.org.trresearchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability. dergipark.org.tr

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). irjweb.comresearchgate.net

These parameters are invaluable for comparing the reactivity of different isothiazole derivatives and for understanding the effects of substituents on the isothiazole ring.

Illustrative Data Table: Calculated Quantum Chemical Descriptors This table shows typical quantum chemical descriptors derived from HOMO and LUMO energies. The values are hypothetical and for illustrative purposes only.

| Parameter | Symbol | Formula | Value (eV) |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -9.20 |

| LUMO Energy | E_LUMO | - | -1.15 |

| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | 8.05 |

| Ionization Potential | I | -E_HOMO | 9.20 |

| Electron Affinity | A | -E_LUMO | 1.15 |

| Electronegativity | χ | (I+A)/2 | 5.175 |

| Chemical Hardness | η | (I-A)/2 | 4.025 |

| Chemical Softness | S | 1/η | 0.248 |

Derivatization and Analogue Chemistry of 3,4 Dimethylisothiazole

Functionalization at Ring Positions (C5, N2) and Methyl Groups (C3, C4)

The functionalization of the 3,4-dimethylisothiazole ring allows for the introduction of various chemical groups, which can significantly alter the molecule's physical, chemical, and biological properties. Key positions for these modifications are the C5 and N2 atoms of the isothiazole (B42339) ring, as well as the methyl groups at C3 and C4.

Research has demonstrated that derivatization can be achieved through various chemical reactions. For instance, chemical derivatization with reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) has been used to improve the sensitivity and specificity of detection for certain endogenous amine metabolites in tissues. nih.gov This highlights the potential for targeted functionalization to enhance analytical methodologies.

Synthesis of Halogenated and Nitrated Derivatives

The introduction of halogen atoms and nitro groups to the this compound scaffold can lead to derivatives with unique reactivity and potential applications.

Halogenated Derivatives: The synthesis of halogenated derivatives often involves direct electrophilic aromatic substitution. udayton.eduresearchgate.net For example, chlorination and bromination reactions have been successfully applied to thiazole-based ring systems, leading to mono- and dihalogenated products. udayton.eduresearchgate.net Theoretical studies suggest that direct C-halogenation is a favored mechanism in these reactions. udayton.eduresearchgate.net

| Reagent | Product |

| Trichloroisocyanuric acid | Chlorinated derivative udayton.edu |

| Bromine-pyridine mixture | Brominated derivative researchgate.net |

Nitrated Derivatives: While specific examples for this compound are not prevalent in the provided search results, the synthesis of nitrated heterocyclic compounds is a common strategy in medicinal chemistry to modulate electronic properties and biological activity.

Preparation of Polycyclic Systems Incorporating the this compound Moiety

The fusion of the this compound ring with other cyclic systems results in the formation of polycyclic structures. These complex molecules can exhibit novel three-dimensional shapes and electronic properties. The synthesis of such systems can be achieved through various cyclization and condensation reactions. For example, the reaction of thiosemicarbazones with chloroacetic acid can lead to the formation of thiazolidinones, which can then be further reacted to form pyrazolo[3,4-d]thiazoles. researchgate.net

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into this compound derivatives is of significant interest, particularly for applications in pharmacology where stereoisomers can have vastly different biological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. rsc.org

Methods for achieving stereoselective synthesis include the use of chiral catalysts, chiral auxiliaries, and enzymatic catalysis. nih.gov For instance, the enantioselective reduction of a C=N bond can introduce a chiral center at a specific position. nih.gov While direct examples for this compound are limited in the search results, the principles of stereoselective synthesis are broadly applicable to heterocyclic compounds.

Hybrid Molecule Synthesis with Other Heterocyclic Scaffolds

Molecular hybridization, the strategy of combining two or more different pharmacophores into a single molecule, is a powerful tool in drug discovery. nih.govmdpi.com This approach can lead to compounds with enhanced efficacy, reduced toxicity, and the ability to overcome drug resistance. nih.gov

The this compound moiety can be combined with other heterocyclic scaffolds, such as pyrazoline, ekb.eg triazole, nih.gov and imidazole, mdpi.com to create novel hybrid molecules. The synthesis of these hybrids often involves multi-step reaction sequences. For example, thiazole-linked hybrids can be synthesized via the Hantzsch-thiazole synthesis using phenacyl bromide as a substrate. nih.gov

| Heterocyclic Scaffold | Hybrid Molecule Type |

| Pyrazoline | Thiazolyl-pyrazolines ekb.eg |

| Pyrazole | Pyrazole-4-thiazolidinone hybrids mdpi.com |

| Imidazole | Imidazole-1,2,4-oxadiazole hybrids mdpi.com |

| Triazole | Triazole-linked hybrids nih.gov |

Applications of 3,4 Dimethylisothiazole in Non Biological Chemical Sciences

Ligand Chemistry in Coordination Complexes and Organometallic Chemistry

3,4-Dimethylisothiazole, a member of the isothiazole (B42339) family of heterocyclic compounds, has garnered attention in the field of coordination and organometallic chemistry. The isothiazole ring, with its nitrogen and sulfur heteroatoms, presents potential coordination sites for metal ions, making its derivatives, including this compound, valuable as ligands in the synthesis of novel metal complexes. thieme-connect.comresearchgate.net The electronic properties and steric effects of the methyl groups at the 3 and 4 positions can influence the coordination behavior of the ligand and the resulting properties of the metal complexes.

The synthesis of metal complexes involving isothiazole-based ligands is an active area of research. thieme-connect.com While specific studies focusing exclusively on this compound are not extensively detailed in the provided search results, the general principles for the synthesis and characterization of metal complexes with isothiazole derivatives can be inferred. The nitrogen atom of the isothiazole ring is typically the primary coordination site for metal ions. researchgate.net

The synthesis of these complexes generally involves the reaction of a metal salt with the isothiazole-containing ligand in a suitable solvent. nih.govnih.gov The choice of metal precursor and reaction conditions, such as temperature and stoichiometry, can influence the structure and properties of the resulting complex.

Characterization of the resulting metal complexes is crucial to determine their structure and bonding. Standard analytical techniques employed for this purpose include:

Spectroscopic Methods:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the isothiazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the complex in solution and to observe changes in the chemical shifts of the ligand's protons and carbons upon coordination.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about its geometry and the nature of the metal-ligand bonding.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry. thieme-connect.com

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes. nih.gov

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can provide insights into the oxidation state and electron configuration of the metal center.

A review on isothiazoles highlights the synthesis of binuclear silver triflate complexes with isothiazole-containing ligands, where the structures were established by X-ray crystal structure analysis. thieme-connect.com

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Shifts in vibrational frequencies of the isothiazole ring upon coordination. |

| Nuclear Magnetic Resonance (NMR) | Elucidation of solution-state structure and changes in chemical shifts. |

| UV-Visible Spectroscopy | Information on electronic transitions, geometry, and metal-ligand bonding. |

| X-ray Crystallography | Precise 3D structure, bond lengths, and bond angles in the solid state. |

| Elemental Analysis | Confirmation of the empirical formula. |

| Molar Conductivity | Determination of the electrolytic nature of the complex. |